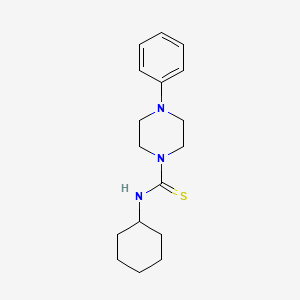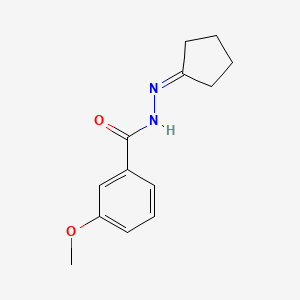
N'-cyclopentylidene-3-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentylidene-3-methoxybenzohydrazide, also known as CYM-5442, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzohydrazide derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of N'-cyclopentylidene-3-methoxybenzohydrazide involves its ability to modulate various signaling pathways in cells. In cancer cells, N'-cyclopentylidene-3-methoxybenzohydrazide activates the p53 pathway, which is responsible for inducing apoptosis and cell cycle arrest. In inflammatory cells, N'-cyclopentylidene-3-methoxybenzohydrazide inhibits the NF-κB pathway, which is responsible for the production of inflammatory cytokines. In neurons, N'-cyclopentylidene-3-methoxybenzohydrazide activates the Nrf2 pathway, which is responsible for protecting neurons from oxidative stress.
Biochemical and Physiological Effects
N'-cyclopentylidene-3-methoxybenzohydrazide has been shown to have various biochemical and physiological effects on cells. In cancer cells, N'-cyclopentylidene-3-methoxybenzohydrazide induces apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth. In inflammatory cells, N'-cyclopentylidene-3-methoxybenzohydrazide reduces the production of inflammatory cytokines, leading to a reduction in inflammation. In neurons, N'-cyclopentylidene-3-methoxybenzohydrazide protects neurons from oxidative stress, leading to improved cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using N'-cyclopentylidene-3-methoxybenzohydrazide in lab experiments include its high potency and specificity towards its target pathways. N'-cyclopentylidene-3-methoxybenzohydrazide has also been shown to have low toxicity towards normal cells, making it a promising candidate for therapeutic applications. However, the limitations of using N'-cyclopentylidene-3-methoxybenzohydrazide in lab experiments include its high cost and limited availability. The synthesis of N'-cyclopentylidene-3-methoxybenzohydrazide can also be challenging, requiring specialized equipment and expertise.
Future Directions
There are several future directions for research related to N'-cyclopentylidene-3-methoxybenzohydrazide. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize the synthesis of N'-cyclopentylidene-3-methoxybenzohydrazide to improve its yield and reduce its cost. Additionally, further studies are needed to understand the long-term effects of N'-cyclopentylidene-3-methoxybenzohydrazide on cells and its potential side effects. Overall, N'-cyclopentylidene-3-methoxybenzohydrazide has shown great potential in scientific research and warrants further investigation for its potential therapeutic applications.
Synthesis Methods
The synthesis of N'-cyclopentylidene-3-methoxybenzohydrazide involves the reaction of 3-methoxybenzohydrazide and cyclopentanone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The yield of N'-cyclopentylidene-3-methoxybenzohydrazide can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
Scientific Research Applications
N'-cyclopentylidene-3-methoxybenzohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N'-cyclopentylidene-3-methoxybenzohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has also shown that N'-cyclopentylidene-3-methoxybenzohydrazide can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disorder research, N'-cyclopentylidene-3-methoxybenzohydrazide has been shown to protect neurons from oxidative stress and improve cognitive function.
properties
IUPAC Name |
N-(cyclopentylideneamino)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-17-12-8-4-5-10(9-12)13(16)15-14-11-6-2-3-7-11/h4-5,8-9H,2-3,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNQPOOFTHMHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NN=C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823652 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-cyclopentylidene-3-methoxybenzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5809796.png)
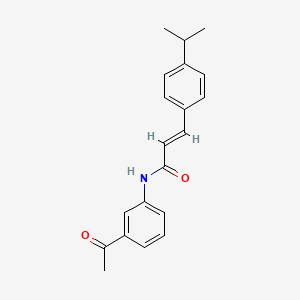
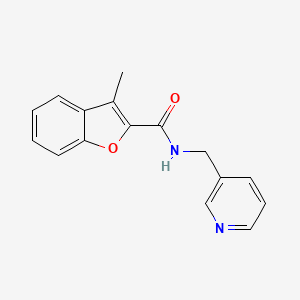

![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809831.png)
![methyl 4-(aminocarbonyl)-5-[(3,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5809832.png)
![1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine](/img/structure/B5809838.png)
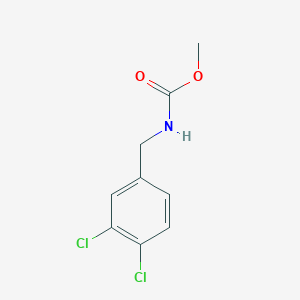
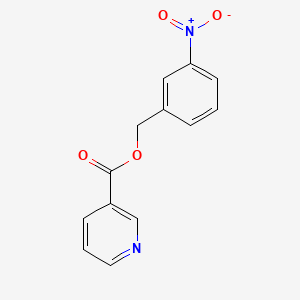
![ethyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate](/img/structure/B5809848.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide](/img/structure/B5809851.png)

![N'-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5809860.png)
